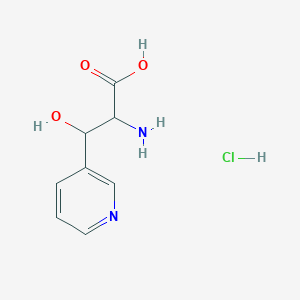
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride typically involves the reaction of 2-Amino-3-hydroxypyridine with appropriate reagents under controlled conditions. One common method includes the condensation of 2-Amino-3-hydroxypyridine with 3-pyridinecarboxaldehyde, followed by reduction and hydrolysis steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
作用机制
The mechanism of action of 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. It may also interact with cellular receptors, modulating signal transduction pathways .
相似化合物的比较
- 2-Amino-3-hydroxypyridine
- 3-Aminopyridine
- 2-Amino-5-bromopyridine
Comparison: Compared to these similar compounds, 2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride exhibits unique properties due to the presence of both amino and hydroxyl groups on the pyridine ring.
生物活性
2-Amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride, commonly referred to as a pyridine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula for 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride is C8H10ClN2O3 with a molecular weight of approximately 239.10 g/mol. The compound contains a pyridine ring that contributes to its biological activity through interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmission and enzyme activity. It acts as a ligand for specific receptors, potentially influencing various biochemical pathways associated with neurological functions.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
- Receptor Modulation: By binding to specific receptors, it can alter cellular signaling pathways, which may lead to therapeutic effects in neurological disorders.
Biological Activity
Research has indicated several biological activities associated with 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride:
- Neuroprotective Effects: Studies suggest that this compound may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties: Preliminary investigations show potential antibacterial and antifungal activities against various pathogens.
Neuroprotective Studies
A study conducted on the neuroprotective effects of pyridine derivatives demonstrated that 2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid hydrochloride significantly reduced neuronal cell death in vitro models subjected to oxidative stress. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating its potency in protecting neuronal cells from damage .
Antimicrobial Activity
In vitro assays revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied among different strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Candida albicans | 64 |
These results highlight the potential of this compound as an antimicrobial agent .
Comparative Analysis
Compared to similar compounds, such as 2-amino-3-hydroxy-3-pyridin-4-ylpropanoic acid hydrochloride, the biological activity of the pyridin-3-yl variant shows distinct properties due to the positional difference of the pyridine ring. This positional variance can significantly influence receptor binding affinity and enzymatic interactions.
属性
IUPAC Name |
2-amino-3-hydroxy-3-pyridin-3-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-6(8(12)13)7(11)5-2-1-3-10-4-5;/h1-4,6-7,11H,9H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTKFOPDCULAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(C(=O)O)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













